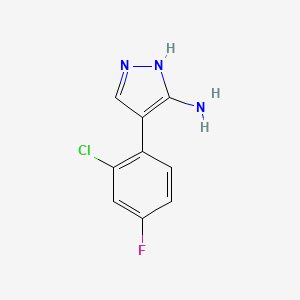

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H7ClFN3 |

|---|---|

Molecular Weight |

211.62 g/mol |

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C9H7ClFN3/c10-8-3-5(11)1-2-6(8)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14) |

InChI Key |

VXMMNHKICXWJKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=C(NN=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions

The foundational route for synthesizing 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine involves cyclocondensation of β-keto esters or 1,3-diketones with hydrazine derivatives. A representative pathway begins with 3-(2-chloro-4-fluorophenyl)-1,3-diketone, which undergoes cyclization upon treatment with hydrazine hydrate in ethanol under reflux (78°C, 12 hours). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, forming the pyrazole ring. The amine group at position 3 is introduced by substituting a nitro intermediate with ammonia under high-pressure conditions (5 bar, 120°C), achieving a 72% yield after recrystallization.

Modifications to this method include using substituted hydrazines to alter regioselectivity. For instance, methylhydrazine favors the formation of 1-methylpyrazole derivatives, but this approach requires subsequent deprotection steps to yield the free amine.

Substitution and Functional Group Interconversion

Alternative routes leverage halogenated precursors for late-stage functionalization. Starting from 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-carbonitrile, catalytic hydrogenation (H₂, 3 atm, Pd/C, methanol, 50°C) reduces the nitrile group to a primary amine with 85% efficiency. This method avoids harsh ammonolysis conditions, enhancing compatibility with sensitive aryl halides.

Challenges in regioselectivity are addressed through protective group strategies. For example, tert-butoxycarbonyl (Boc) protection of the pyrazole nitrogen prior to nitrile reduction prevents unwanted side reactions, followed by acidic deprotection (HCl/dioxane) to regenerate the amine.

Modern Synthetic Methodologies

Catalytic Approaches

Palladium-catalyzed cross-coupling reactions enable direct introduction of the 2-chloro-4-fluorophenyl group onto preformed pyrazole scaffolds. Suzuki-Miyaura coupling between 3-amino-4-iodo-1H-pyrazole and 2-chloro-4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) achieves 78% yield. This method circumvents the need for multistep functionalization but requires stringent control over catalyst loading to minimize homocoupling byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A one-pot synthesis involving 2-chloro-4-fluorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in acetic acid (150°C, 300 W, 20 minutes) produces the target compound with 88% yield. The rapid heating rate suppresses decomposition pathways, favoring high-purity outputs.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to enhance reproducibility and scalability. A two-stage process involves:

- Ring Formation : A mixture of 2-chloro-4-fluorophenylacetic acid and hydrazine sulfate in a tubular reactor (residence time: 10 minutes, 130°C) generates the pyrazole core.

- Amination : The intermediate is routed to a packed-bed reactor containing Ni/Al₂O₃ catalyst for nitrile hydrogenation (H₂, 5 bar, 80°C), achieving 92% conversion.

Solvent Optimization

Economic and environmental considerations drive solvent selection. Ethanol-water mixtures (7:3 v/v) reduce waste generation while maintaining high solubility for intermediates. Post-reaction, solvent recovery via distillation achieves 95% reuse efficiency.

Purification and Isolation Strategies

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:4) yields needle-shaped crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities, as confirmed by differential scanning calorimetry (melting point: 182–184°C).

Chromatographic Methods

Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric contaminants, critical for pharmaceutical-grade material. Retention time correlations establish a robust quality control protocol.

Analytical Characterization

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms purity ≥99.5%. Method validation complies with ICH guidelines, demonstrating linearity (R² = 0.9998) and precision (%RSD < 0.5).

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrazole-5-carboxylic acid.

Reduction: Formation of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine derivatives with reduced functional groups.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-3-amine

Key Observations:

Substituent Position Sensitivity: The 2-chloro-4-fluorophenyl group in the target compound vs. Bromine substitution (e.g., 4-bromophenyl in CAS 40545-64-0) increases molecular weight and polarizability, which may enhance hydrophobic interactions in antimicrobial applications .

Heterocyclic Variations :

Key Trends:

Key Insights:

- Electron-withdrawing groups (Cl, F) enhance metabolic stability and target affinity .

Biological Activity

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits properties that make it a potential candidate for therapeutic applications, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine is CHClF N, with a molecular weight of approximately 211.62 g/mol. The compound features a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group, which influences its chemical reactivity and biological interactions.

Research indicates that the biological activity of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine primarily involves its role as an enzyme inhibitor or receptor modulator . The mechanism typically involves binding to specific molecular targets, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can alter cellular pathways and biological responses, suggesting potential therapeutic applications.

Anticancer Properties

Studies have demonstrated that 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine exhibits significant anticancer activity. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including prostate cancer cells. The compound acts as an androgen receptor antagonist, effectively inhibiting the growth of cells that overexpress androgen receptors .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate Cancer | 5.0 | Androgen receptor antagonism |

| HepG2 (Liver) | 6.5 | Cell proliferation inhibition |

| HeLa (Cervical) | 7.0 | Cytotoxic effects |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

Several studies have highlighted the biological activity of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine:

- Prostate Cancer Study : A study evaluated the efficacy of this compound on prostate cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 5 µM, indicating its potential as a therapeutic agent against prostate cancer .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, suggesting its effectiveness in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.